BenchChemオンラインストアへようこそ!

C23H13F9N4O3S

ERRα Inverse Agonist PROTAC

XCT790 (CAS 725247-18-7) is a high-purity, well-characterized, and selective inverse agonist of estrogen-related receptor alpha (ERRα). It uniquely combines ERRα inverse agonism with mitochondrial uncoupling activity, making it the standard probe for dissecting ERRα-specific biology in oncology and metabolic disorders. Its demonstrated selectivity over ERRγ and ERα at concentrations below 10 μM ensures accurate target engagement studies, avoiding off-target effects common with pan-ERR inhibitors. Ideal for initial target validation in various cancer models and for exploring PGC-1α/ERRα signaling.

Molecular Formula C23H13F9N4O3S
Molecular Weight 596.4 g/mol
CAS No. 725247-18-7
Cat. No. B1684235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC23H13F9N4O3S
CAS725247-18-7
SynonymsXCT790;  XCT 790;  XCT-790.
Molecular FormulaC23H13F9N4O3S
Molecular Weight596.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)
InChIKeyHQFNFOOGGLSBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XCT790 (CAS 725247-18-7): A Foundational ERRα Inverse Agonist for Nuclear Receptor and Mitochondrial Research


XCT790 (CAS 725247-18-7), with the molecular formula C23H13F9N4O3S, is a synthetic small molecule that functions as a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) [1]. It is a widely used chemical probe in the fields of endocrinology, oncology, and metabolic research for studying the role of ERRα in transcriptional regulation, mitochondrial biogenesis, and tumor cell proliferation [2].

Why an ERRα Inverse Agonist like XCT790 Cannot Be Substituted by Other Nuclear Receptor Ligands


ERRα is an orphan nuclear receptor with a unique, constitutively active conformation that differs significantly from other related receptors like ERRγ, ERα, and ERβ [1]. Simply using a pan-ERR inhibitor or a ligand for another nuclear receptor is insufficient to probe ERRα-specific biology, as the off-target effects can confound results [2]. The quantitative evidence below demonstrates that XCT790's specific activity and selectivity profile—or lack thereof in certain contexts—must be understood relative to other precise chemical probes to ensure correct experimental interpretation and avoid false conclusions about target engagement.

Quantitative Differentiation: How XCT790 Compares to Key Analogs in ERRα Modulation and Beyond


ERRα Inverse Agonist Potency: XCT790 vs. Next-Generation PROTAC Degrader

XCT790 is the foundational ERRα inverse agonist but is less potent than newer PROTAC-based degraders. In a head-to-head comparison, the PROTAC ERRα ligand 2 demonstrates an IC50 of 5.67 nM, which is an ~11-fold improvement in potency over XCT790 (IC50 of 61.3 nM in this assay system) .

ERRα Inverse Agonist PROTAC

ERRα vs. ERRγ Selectivity: XCT790 Compared to the ERRγ-Specific Agonist GSK5182

XCT790 displays a clear selectivity profile, showing no antagonist activity at the related nuclear receptor ERRγ at concentrations up to 10 μM [1]. In contrast, GSK5182 is a highly selective inverse agonist for ERRγ with an IC50 of 79 nM and does not interact with ERRα . This data demonstrates that XCT790 is not a pan-ERR inhibitor and must be chosen specifically to inhibit ERRα without impacting ERRγ.

Selectivity ERRα ERRγ

Probing ERRα-Dependent vs. Independent Effects: The Mitochondrial Uncoupling Activity of XCT790

XCT790 is not a pure ERRα antagonist; it is also a potent, fast-acting mitochondrial uncoupler [1]. This activity is independent of its binding to ERRα and occurs at concentrations comparable to those used to inhibit the receptor [1]. This dual activity is a critical differentiator from other ERRα inverse agonists like Compound 29 (C29), which does not share this uncoupling property to the same extent [2].

Mitochondrial Uncoupling ERRα Off-Target

Impact on ERRα Protein Levels: XCT790-Induced Degradation vs. PROTAC-Mediated Knockdown

While XCT790 can induce some proteasomal degradation of ERRα, its effect is not as potent or complete as dedicated PROTAC molecules. A study reported that a representative PROTAC (compound 6c) degrades ERRα protein by >80% at a concentration of just 30 nM [1]. In contrast, XCT790 requires significantly higher concentrations (e.g., 10 μM) to achieve a similar but less pronounced reduction in ERRα protein levels in many cell lines .

Protein Degradation ERRα PROTAC

Defining the Optimal Use Cases for XCT790 in a Modern Research Landscape


Validating ERRα as a Target in Cancer Cell Proliferation and Survival

XCT790 is ideal for initial target validation studies in oncology. Its well-characterized inverse agonist activity and established use in reducing the viability of various cancer cell lines (e.g., MES-SA, HepG2, endometrial cancer cells) make it a standard tool for confirming ERRα's role in tumor growth . However, researchers must include controls to account for its mitochondrial uncoupling activity, as observed in MCF7 mammosphere assays where it shows an IC50 of 10 μM [1].

Investigating the ERRα/PGC-1α Transcriptional Axis in Metabolic Disorders

Given its ability to interfere with PGC-1α/ERRα-dependent signaling and suppress the expression of downstream genes like monoamine oxidases A and B, XCT790 is a valuable tool for studying metabolic regulation, mitochondrial biogenesis, and energy homeostasis in models of diabetes and obesity .

Differentiating ERRα-Dependent from ERRγ-Dependent Biology

The established selectivity profile of XCT790—lacking activity at ERRγ up to 10 μM—makes it an essential probe for dissecting the specific contributions of ERRα in biological systems where both receptors are expressed, such as in certain metabolic tissues and cancers . Its use alongside an ERRγ-selective tool like GSK5182 allows for precise genetic-like dissection of receptor function [1].

Studying the Link Between Nuclear Receptor Inhibition and Mitochondrial Dysfunction

XCT790's dual mechanism as both an ERRα inverse agonist and a mitochondrial uncoupler makes it a unique tool for exploring the intersection of nuclear receptor signaling and cellular metabolism . This property is particularly relevant in research on drug-resistant cancer cells, where induction of mitochondrial dysfunction may be a key component of its cytotoxic effects [1].

Quote Request

Request a Quote for C23H13F9N4O3S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.